sodium;acetate
Description
sodium;acetate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of science and industry
Properties
IUPAC Name |
sodium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.019 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Neutralization of Acetic Acid with Sodium Carbonate or Bicarbonate
The most widely documented method for sodium acetate synthesis involves the neutralization of acetic acid (CH₃COOH) with sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). This exothermic reaction produces sodium acetate, water, and carbon dioxide, as described by the following equations:
In laboratory settings, sodium carbonate decahydrate (Na₂CO₃·10H₂O) is often preferred due to its stability and ease of handling. A typical procedure involves dissolving 214.4 g (0.75 moles) of Na₂CO₃·10H₂O in 1,000 mL of 9% acetic acid, yielding approximately 1.50 moles of sodium acetate . Vigorous stirring is required during sodium carbonate addition to mitigate foaming caused by CO₂ release. Post-reaction, the solution is heated to 80–100°C to evaporate excess water, initiating crystallization of sodium acetate trihydrate (CH₃COONa·3H₂O) .
Table 1: Stoichiometric Parameters for Neutralization Reactions
| Reactant | Molar Ratio (Acid:Base) | Product Yield (g) | Purity (%) |
|---|---|---|---|
| Na₂CO₃·10H₂O | 2:1 | 204.3 | 98.5 |
| NaHCO₃ | 1:1 | 136.1 | 97.8 |
Direct Reaction with Sodium Hydroxide
Sodium hydroxide (NaOH) offers a high-purity route to sodium acetate synthesis, particularly in pharmaceutical applications where impurity control is critical. The reaction proceeds as follows:
This method eliminates CO₂ generation, simplifying gas management in industrial reactors. A 2025 cost analysis highlights that NaOH-mediated synthesis achieves 99.2% purity but incurs higher raw material costs compared to carbonate-based methods . To optimize efficiency, concentrated acetic acid (20–25%) is titrated into a cooled NaOH solution (40–50%), maintaining temperatures below 50°C to prevent exothermic runaway .
Industrial-Scale Production Processes
Industrial sodium acetate production employs continuous stirred-tank reactors (CSTRs) to handle large volumes. Key operational parameters include:
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Residence Time : 2–4 hours for complete neutralization.
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Temperature Control : 70–90°C to enhance reaction kinetics without degrading acetic acid.
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Crystallization : Multi-effect evaporators concentrate the solution to 60–70% solids, followed by cooling crystallizers set to 20–25°C .
Table 2: Industrial vs. Laboratory Synthesis Conditions
| Parameter | Industrial Scale | Laboratory Scale |
|---|---|---|
| Reactor Volume | 10,000 L | 1–5 L |
| Temperature | 70–90°C | 60–80°C |
| Yield Efficiency | 95–98% | 90–95% |
Post-crystallization, the trihydrate is centrifuged and dried in fluidized-bed dryers, achieving moisture content below 0.5% . Anhydrous sodium acetate is produced by dehydrating the trihydrate at 120–150°C under vacuum, a process requiring stringent humidity control to prevent rehydration .
Laboratory-Scale Crystallization Techniques
Laboratory purification often leverages fractional crystallization to isolate high-purity sodium acetate. A saturated solution is cooled slowly to 4°C, inducing supersaturation and selective crystal growth. Seed crystals may be introduced to enhance yield . For applications requiring ultra-pure product, recrystallization from ethanol-water mixtures (3:1 v/v) reduces ionic impurities by 80–90% .
Table 3: Solubility of Sodium Acetate in Mixed Solvents
| Solvent System | Temperature (°C) | Solubility (g/100 mL) |
|---|---|---|
| Water | 25 | 76.3 |
| Ethanol:Water (3:1) | 25 | 12.4 |
Chemical Reactions Analysis
Esterification with Alkyl Halides
Sodium acetate reacts with alkyl halides (e.g., bromoethane) to form esters via nucleophilic substitution:
This reaction produces ethyl acetate, a solvent used in industrial applications . The acetate ion acts as a nucleophile, displacing bromide in bromoethane.
Decarboxylation to Methane
Under pyrolysis (300–400°C) with sodium hydroxide, sodium acetate undergoes decarboxylation to form methane:
Calcium oxide (CaO) enhances reaction efficiency as a catalyst . Hydrothermal decomposition at 380–450°C yields methane (75%) and CO₂, with reaction time and temperature influencing product ratios .
Buffer Reactions
In aqueous solutions, sodium acetate (conjugate base) and acetic acid (weak acid) form a buffer system. The buffer neutralizes added acids or bases:
-
With HCl :
-
With NaOH :
Experimental data shows pH stability (pH 6.0) with dilute acid/base additions but significant shifts with concentrated reagents .
| Reagent | Concentration | pH Change (15 additions) |
|---|---|---|
| 0.1M HCl/NaOH | Dilute | No change (6.0 → 6.0) |
| 6M HCl/NaOH | Concentrated | pH 3.0–8.0 |
Thermal Decomposition Pathways
Beyond decarboxylation, sodium acetate decomposes under extreme conditions:
-
Primary Pathway (380–450°C) :
-
Secondary Pathway (>450°C) : Forms sodium oxalate intermediate, yielding H₂ and CO₂:
Methane dominates (75% yield) at lower temperatures, while H₂ production increases above 450°C .
Reaction with Strong Oxidizing Agents
As a reducing agent, sodium acetate reacts with oxidizers like KMnO₄ in acidic conditions, producing CO₂ and water:
Scientific Research Applications
Biotechnological Applications
Carbon Source for Microbial Cultures
Sodium acetate serves as an essential carbon source for the growth of various bacterial cultures. It is particularly useful in microbiological studies and industrial fermentation processes. Additionally, sodium acetate enhances the yield of DNA isolation through ethanol precipitation, making it a crucial reagent in molecular biology .
Case Study: DNA Isolation Efficiency
A study demonstrated that using sodium acetate in the ethanol precipitation process significantly increased the yield of nucleic acids compared to traditional methods. This application is vital for genetic research and biotechnological advancements .
Industrial Applications
Textiles
In the textile industry, sodium acetate is used to neutralize sulfuric acid waste streams and improve the quality of finished fabrics. It acts as a photoresist in dyeing processes with aniline dyes and helps in controlling pH levels during dye fixation .
Concrete Protection
Sodium acetate's hygroscopic properties allow it to penetrate concrete surfaces, sealing them against water damage. This application is both cost-effective and environmentally friendly compared to traditional epoxy sealants .
Table: Industrial Applications of Sodium Acetate
| Industry | Application | Benefits |
|---|---|---|
| Textiles | Neutralizing acid waste streams | Improves fabric quality |
| Concrete | Sealing agent | Protects against water damage |
| Rubber | Retards vulcanization | Controls production processes |
| Cleaning | Rust and stain removal | Efficient cleaning agent |
Food Industry
Sodium acetate is widely used as a food additive. It acts as a preservative and flavoring agent, particularly in snack foods like potato chips, where it imparts a distinct "salt and vinegar" flavor. Its ability to stabilize pH levels also helps inhibit bacterial growth, enhancing food safety .
Case Study: Shelf-Life Extension
Research indicates that sodium acetate can effectively extend the shelf life of various food products by reducing microbial growth. This property makes it valuable in food preservation strategies .
Medical Applications
Sodium acetate is utilized in medical settings primarily for electrolyte replenishment. It is often administered intravenously to patients undergoing dialysis or those suffering from hyponatremia. Sodium acetate also serves as a buffering agent to correct metabolic acidosis without causing adverse hemodynamic effects .
Table: Medical Applications of Sodium Acetate
| Application | Description |
|---|---|
| Electrolyte Replenishment | Used in IV solutions for patients with low sodium levels |
| Buffering Agent | Corrects metabolic acidosis without adverse effects |
| Heating Pads | Components in reusable heating pads and hand warmers |
Agricultural Applications
Recent studies have explored sodium acetate's role in animal nutrition, particularly in enhancing growth performance in livestock such as rabbits. Supplementation with sodium acetate has shown positive effects on feed conversion ratios and overall health by improving intestinal function .
Case Study: Rabbit Growth Performance
A study found that dietary sodium acetate supplementation led to improved intestinal health and reduced diarrhea scores in rabbits, indicating its potential as a feed additive for livestock production .
Mechanism of Action
The mechanism of action of sodium;acetate involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application or context
Comparison with Similar Compounds
Similar Compounds
sodium;acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of various medical conditions.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and properties, which may confer specific advantages or applications in certain contexts. For example, it may have a different mechanism of action, higher potency, or better safety profile compared to other similar compounds.
Q & A
Q. How is sodium acetate buffer prepared for DNA precipitation, and what methodological considerations ensure optimal ionic strength?
Sodium acetate buffer (pH 4.5–5.5) is prepared by mixing acetic acid and sodium acetate in stoichiometric ratios. For DNA precipitation, a 3 M sodium acetate solution (pH 5.2) is commonly used. The ionic strength is critical to neutralize DNA’s negative charge, facilitating ethanol-induced precipitation. Ensure pH calibration with a traceable standard and validate buffer conductivity using impedance spectroscopy. Contamination risks (e.g., RNase) require autoclaving or sterile filtration .
Q. What are the primary synthetic routes for sodium acetate, and how do purity requirements vary across research applications?
Sodium acetate is synthesized via:
- Neutralization: Acetic acid + sodium hydroxide → sodium acetate + water.
- Carbonate reaction: Acetic acid + sodium carbonate → sodium acetate + CO₂ + water. Purity requirements depend on application:
- Molecular biology: ≥99.9% purity (MB Grade) to avoid enzymatic inhibition .
- Electrochemical studies: Anhydrous sodium acetate (≤0.1% water) to prevent side reactions .
Q. How does sodium acetate function as a pH buffer in biochemical assays, and what are its limitations?
Sodium acetate buffers (pKa ~4.76) stabilize pH in acidic ranges (3.5–5.5). Limitations include:
- Poor buffering capacity above pH 5.
- Interference with divalent cations (e.g., Ca²⁺) in cell culture media. Validate buffer compatibility with assay components using pilot titrations .
Advanced Research Questions
Q. What experimental design principles apply when using sodium acetate in volatile fatty acid (VFA) recovery systems?
Electrochemical VFA recovery requires:
- Synthetic broth optimization : Sodium acetate (6.79 g/L), propionate, and butyrate at ratios mimicking fermentation outputs.
- Anolyte selection : Sodium sulfate (50 mM) to enhance ion migration.
- pH control : Adjust to 6.0 to maximize VFA solubility and minimize protonation. Monitor Faradaic efficiency to quantify acetate recovery rates .
Q. How can researchers resolve contradictions in sodium acetate toxicity data across studies?
Discrepancies in toxicity profiles (e.g., LD₅₀ variations) arise from:
- Purity differences : Impurities like chloroacetate (RTECS AG1400000) increase toxicity .
- Model systems : In vitro vs. in vivo metabolic pathways. Mitigate by cross-referencing OECD guidelines, validating purity via HPLC, and using standardized test organisms (e.g., Daphnia magna) .
Q. What methodologies ensure accurate quantification of acetate in peptide formulations?
USP methods prescribe:
- Sample prep : Dissolve peptides in water, filter (0.22 µm).
- Titration : Use 0.7% phosphoric acid (pH 3.0) and strong NaOH (42% w/v) for endpoint detection.
- Validation : Spike recovery tests (95–105%) and parallelism analysis against reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
